molecular formula C14H18N2O3S B5621114 methyl 4-(3-pivaloylthioureido)benzoate

methyl 4-(3-pivaloylthioureido)benzoate

Cat. No.: B5621114
M. Wt: 294.37 g/mol
InChI Key: UTOVHBDJHQEIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-pivaloylthioureido)benzoate is a thiourea derivative featuring a benzoate ester backbone substituted at the para-position with a thioureido group modified by a pivaloyl (2,2-dimethylpropanoyl) moiety. The compound’s structure comprises three key components:

  • Methyl benzoate ester: Provides lipophilicity and stability.
  • Pivaloyl group: A bulky, electron-withdrawing substituent that influences steric and electronic properties.

Properties

IUPAC Name

methyl 4-(2,2-dimethylpropanoylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)12(18)16-13(20)15-10-7-5-9(6-8-10)11(17)19-4/h5-8H,1-4H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVHBDJHQEIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-pivaloylthioureido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form methyl 4-(3-pivaloylamino)benzoate. Finally, the thiourea group is introduced by reacting the intermediate with thiourea under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-pivaloylthioureido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiourea moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Methyl 4-(3-pivaloylthioureido)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-(3-pivaloylthioureido)benzoate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pivaloyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

Substituent Variations in Thioureido Benzoate Esters

The following table compares methyl 4-(3-pivaloylthioureido)benzoate with structurally similar compounds from the evidence:

Compound Name Acyl Group on Thioureido Ester Group Key Structural Features Reference
This compound Pivaloyl (2,2-dimethylpropanoyl) Methyl Bulky acyl group; high steric hindrance N/A
Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate 2-Methylbenzoyl Ethyl Aromatic acyl group; moderate steric bulk
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-carbonyl-piperazine Methyl Extended aromatic system; piperazine linker
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) Phenethylthio Ethyl Thioether linkage; isoxazole ring

Key Observations :

  • Ester Group : Methyl esters (target compound, C1–C7 in ) generally exhibit higher crystallinity and lower solubility in polar solvents compared to ethyl esters (e.g., ).
  • Linker Diversity: Compounds like C1 (piperazine-quinoline) and I-6373 (thioether-isoxazole) demonstrate how varied linkers and heterocycles influence physicochemical and biological properties .

Physicochemical and Spectroscopic Properties

  • Crystallinity : The bulky pivaloyl group likely enhances crystallinity, as seen in ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate, which forms stable crystals suitable for X-ray analysis .
  • NMR Signatures :
    • The pivaloyl group’s three equivalent methyl protons resonate as a singlet near δ 1.3 ppm in $^1$H NMR, distinct from the aromatic protons of 2-methylbenzoyl (δ 7.2–7.8 ppm) .
    • Thioureido NH protons typically appear as broad peaks between δ 9–12 ppm, sensitive to acyl group electronic effects.
  • Mass Spectrometry : HRMS data for analogs (e.g., C1–C7 in ) confirm molecular ions with mass accuracy <5 ppm, a benchmark for structural validation.

Stability and Reactivity

  • Hydrolytic Stability : The pivaloyl group’s electron-withdrawing nature may slow hydrolysis of the thioureido linkage compared to electron-donating acyl groups.
  • Nucleophilic Reactivity : The thioureido group in the target compound may exhibit reduced nucleophilicity due to steric shielding, contrasting with more accessible analogs like I-6373 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.